{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether
Overview
Description
{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether is a useful research compound. Its molecular formula is C24H19Cl3N2OS and its molecular weight is 489.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a pyrazole ring, which is known for its diverse biological activities, and a chlorophenyl sulfanyl group that enhances its pharmacological potential.
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study highlighted that derivatives containing the chlorophenyl sulfanyl moiety showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other strains tested | Weak to Moderate |
2. Anticancer Activity
The compound's structural features suggest potential anticancer activity. A related class of pyrazole derivatives has been evaluated for antiproliferative effects against breast, colon, and lung cancer cell lines. The highest activity was observed in certain derivatives with similar functional groups .
3. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specifically, studies have demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes . The IC50 values for these activities indicate significant potency:
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase | 2.14 ± 0.003 |
Urease | Varies by compound |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in various biochemical pathways, thereby modulating their activity and leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth .
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Characterization : A study synthesized several pyrazole derivatives and characterized them using NMR and IR spectroscopy. The compounds were screened for their antibacterial and enzyme inhibitory activities .
- In Silico Studies : Molecular docking studies have been performed to predict the binding affinity of these compounds with target proteins, providing insights into their potential mechanisms of action .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-[(2,6-dichlorophenyl)methoxymethyl]-1-methyl-3-phenylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N2OS/c1-29-24(31-18-12-10-17(25)11-13-18)20(23(28-29)16-6-3-2-4-7-16)15-30-14-19-21(26)8-5-9-22(19)27/h2-13H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFGGRXIFZSHRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=C(C=CC=C3Cl)Cl)SC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101118011 | |
Record name | 5-[(4-Chlorophenyl)thio]-4-[[(2,6-dichlorophenyl)methoxy]methyl]-1-methyl-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101118011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321538-27-6 | |
Record name | 5-[(4-Chlorophenyl)thio]-4-[[(2,6-dichlorophenyl)methoxy]methyl]-1-methyl-3-phenyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321538-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Chlorophenyl)thio]-4-[[(2,6-dichlorophenyl)methoxy]methyl]-1-methyl-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101118011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.